4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the cyano group and the pyrrolidine moiety. The final step often involves sulfonamide formation through the reaction of the intermediate with N,N-dimethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions could potentially modify the cyano group to an amine or other functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, it may serve as a probe or ligand in studies involving protein interactions or enzyme activity.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound could be utilized in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action for 4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-cyano-5-(morpholin-4-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
- 4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 4-(4-cyano-5-(pyrrolidin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide may exhibit unique properties such as higher binding affinity to certain biological targets or improved stability under specific conditions. These differences can make it more suitable for particular applications in research and industry.
Properties
IUPAC Name |
4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-19(2)24(21,22)13-7-5-12(6-8-13)15-18-14(11-17)16(23-15)20-9-3-4-10-20/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYWLBWFJUGMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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